molecular formula C18H26N2O4S3 B11406395 N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B11406395
M. Wt: 430.6 g/mol
InChI Key: ABXNHWGCHYXIBX-UHFFFAOYSA-N
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Description

N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a complex organic compound with a unique structure. It belongs to the thiazole class of heterocyclic compounds. Thiazoles contain a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a tosyl (p-toluenesulfonyl) group and a propylsulfonyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes:: The synthesis of N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine involves several steps. While I don’t have specific synthetic details for this compound, typical synthetic routes for thiazoles often include cyclization reactions between appropriate precursors. Researchers may employ reagents like sulfur, amines, and sulfonyl chlorides to construct the thiazole ring.

Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce. It likely remains a specialized research compound rather than a commercially produced material.

Chemical Reactions Analysis

Reactivity:: N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl groups could yield corresponding sulfides.

    Substitution: Substitution reactions at the tosyl group or the isopentyl group are possible.

Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).

Major Products:: The major products formed during these reactions would include derivatives of this compound, such as modified sulfonyl compounds or substituted thiazoles.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a building block for designing novel thiazole-based molecules.

    Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or cellular processes.

    Medicine: Investigations may focus on its pharmacological properties, including antimicrobial, anti-inflammatory, or anticancer effects.

    Industry: N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine could find applications in materials science or as intermediates in drug synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare N-isopentyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine with other thiazoles or sulfonyl-containing molecules. Its uniqueness lies in its specific substitution pattern and functional groups.

Properties

Molecular Formula

C18H26N2O4S3

Molecular Weight

430.6 g/mol

IUPAC Name

N-(3-methylbutyl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H26N2O4S3/c1-5-12-26(21,22)18-20-17(16(25-18)19-11-10-13(2)3)27(23,24)15-8-6-14(4)7-9-15/h6-9,13,19H,5,10-12H2,1-4H3

InChI Key

ABXNHWGCHYXIBX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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